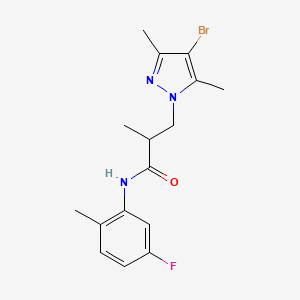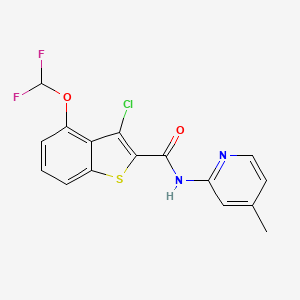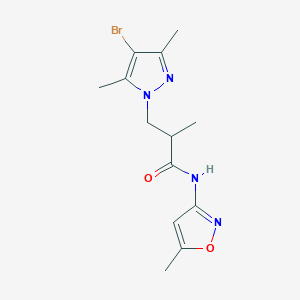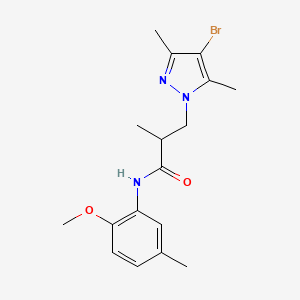
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-fluoro-2-methylphenyl)-2-methylpropanamide
Overview
Description
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-fluoro-2-methylphenyl)-2-methylpropanamide is a complex organic compound characterized by its bromo-substituted pyrazole ring and a fluorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by bromination and subsequent coupling with the fluorinated aniline derivative.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The fluorinated aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using electrophiles like acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as malaria and leishmaniasis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The bromo-substituted pyrazole ring interacts with biological targets, while the fluorinated aniline moiety enhances its binding affinity and selectivity. The exact mechanism may involve inhibition of key enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Uniqueness: This compound stands out due to its unique combination of bromo-substituted pyrazole and fluorinated aniline, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(5-fluoro-2-methylphenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrFN3O/c1-9-5-6-13(18)7-14(9)19-16(22)10(2)8-21-12(4)15(17)11(3)20-21/h5-7,10H,8H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWYANTVQDJNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)CN2C(=C(C(=N2)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-CHLOROBENZYL)PIPERAZINO]{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE](/img/structure/B4357750.png)
![{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B4357753.png)
![ethyl 1-methyl-3-({[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-1H-pyrazole-5-carboxylate](/img/structure/B4357762.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4357764.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B4357773.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B4357791.png)
![2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4357794.png)
![N~6~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE](/img/structure/B4357802.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide](/img/structure/B4357803.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4357804.png)
![4-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4357808.png)


